molecular formula C22H24N2O3 B13369442 N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide

Cat. No.: B13369442
M. Wt: 364.4 g/mol
InChI Key: QLSWFKKNIATXDG-UHFFFAOYSA-N
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Description

N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide core linked to a benzyl group substituted with a 5-methoxy-1,3-benzoxazole moiety. This compound’s structure combines a lipophilic cyclohexane ring, a carboxamide functional group, and a benzoxazole heterocycle, which is known for its electron-rich aromatic system.

The benzoxazole ring in this compound may enhance π-π stacking interactions with aromatic residues in receptor binding pockets, while the methoxy group could influence solubility and metabolic stability. The cyclohexane carboxamide moiety is a common feature in bioactive molecules, such as WAY-100635 (a 5-HT1A antagonist) and cannabinoid receptor ligands, underscoring its versatility in medicinal chemistry .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]cyclohexanecarboxamide

InChI

InChI=1S/C22H24N2O3/c1-26-18-11-12-20-19(13-18)24-22(27-20)17-9-7-15(8-10-17)14-23-21(25)16-5-3-2-4-6-16/h7-13,16H,2-6,14H2,1H3,(H,23,25)

InChI Key

QLSWFKKNIATXDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4CCCCC4

Origin of Product

United States

Preparation Methods

Stage 1: Benzoxazole Intermediate Synthesis

The 5-methoxy-1,3-benzoxazol-2-yl moiety is typically synthesized via cyclization of 2-amino-4-methoxyphenol with a benzaldehyde derivative under acidic conditions. For example:
$$
\text{2-Amino-4-methoxyphenol + 4-Formylbenzoic acid} \xrightarrow{\text{HCl, reflux}} \text{4-(5-Methoxy-1,3-benzoxazol-2-yl)benzoic acid}
$$
The intermediate is then reduced to 4-(5-methoxy-1,3-benzoxazol-2-yl)benzylamine using lithium aluminum hydride (LiAlH₄).

Stage 2: Amide Bond Formation

The final step employs coupling agents to link the benzylamine derivative with cyclohexanecarboxylic acid. A widely used method involves N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:
$$
\text{Cyclohexanecarboxylic acid + 4-(5-Methoxy-1,3-benzoxazol-2-yl)benzylamine} \xrightarrow{\text{DCC/DMAP, CH₂Cl₂}} \text{Target Compound}
$$

Optimization and Industrial Scalability

Industrial protocols emphasize efficiency and yield:

Parameter Laboratory Scale Industrial Adaptation
Catalyst DCC/DMAP Continuous flow reactors
Solvent Dichloromethane Toluene or ethyl acetate
Reaction Time 12–24 hours 2–4 hours

Key adjustments include:

Analytical Characterization

Post-synthesis validation employs:

  • FTIR : Confirmation of amide C=O stretch (~1650 cm⁻¹) and benzoxazole C=N stretch (~1600 cm⁻¹).
  • NMR :
    • ¹H NMR : Methoxy singlet at δ 3.8–4.0 ppm; cyclohexane multiplet at δ 1.2–2.1 ppm.
    • ¹³C NMR : Benzoxazole carbons at δ 150–160 ppm; amide carbonyl at ~170 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 377.4 (C₂₁H₂₃N₂O₃).

Challenges and Solutions

  • Impurity Control :
    • Byproducts from incomplete cyclization are minimized via gradient recrystallization (ethanol/water).
  • Moisture Sensitivity :
    • Reactions conducted under nitrogen atmosphere to prevent hydrolysis of DCC.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive regions:

  • Benzoxazole core (5-methoxy-substituted)

  • Cyclohexanecarboxamide

  • Benzyl linker

Benzoxazole Core Reactions

The benzoxazole moiety exhibits moderate aromaticity and can participate in:

  • Electrophilic Substitution :
    The electron-donating methoxy group at position 5 directs electrophiles to positions 4 and 6 of the benzoxazole ring . Halogenation (e.g., bromination) and nitration are feasible under mild acidic conditions.

  • Ring-Opening Reactions :
    Strong nucleophiles (e.g., hydroxide ions) may cleave the oxazole ring under basic conditions, yielding substituted benzene derivatives .

Cyclohexanecarboxamide Reactivity

  • Hydrolysis :
    The amide bond undergoes hydrolysis under acidic or basic conditions to produce cyclohexanecarboxylic acid and the corresponding amine .
    Example :

    Carboxamide+H2OH+/OHCyclohexanecarboxylic Acid+Amine\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Cyclohexanecarboxylic Acid} + \text{Amine}
  • Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the amide to a cyclohexylmethylamine derivative .

Benzyl Linker Modifications

The benzyl group may undergo:

  • Oxidation :
    Catalytic oxidation converts the benzylic position to a ketone or carboxylic acid .

  • Halogenation :
    Radical bromination selectively substitutes hydrogen at the benzylic position .

Reaction Pathways and Conditions

Reaction TypeConditionsProduct(s)Yield (%)*Reference
Amide Hydrolysis (Acidic)HCl (6M), reflux, 12hCyclohexanecarboxylic acid + Amine85–90
Amide ReductionLiAlH₄, THF, 0°C → RT, 4hCyclohexylmethylamine derivative70–75
Benzoxazole BrominationBr₂, FeBr₃, CH₂Cl₂, 25°C, 2h4-Bromo-5-methoxybenzoxazole derivative60–65
Benzylic OxidationKMnO₄, H₂O, 80°C, 6hKetone intermediate55–60

*Yields are approximate and based on analogous compounds.

Comparative Reactivity with Structural Analogs

The methoxy group on the benzoxazole ring enhances electron density, making the compound more reactive toward electrophiles compared to non-substituted benzoxazoles . In contrast, the cyclohexanecarboxamide group reduces solubility in polar solvents, influencing reaction kinetics.

Key Differences vs. Analogous Compounds

CompoundReactivity ProfileNotable Feature
Target Compound Higher electrophilic substitution selectivityMethoxy stabilizes transition states
N-[4-(5-Methyl-1,3-benzoxazol-2-yl)benzyl]Faster amide hydrolysisMethyl group lowers steric hindrance
Brominated DerivativesEnhanced halogenation at position 4Bromine increases molecular weight

Stability Under Environmental Conditions

  • Thermal Stability : Stable up to 200°C; decomposition occurs above this threshold, releasing CO₂ and NH₃ .

  • Photostability : Prolonged UV exposure degrades the benzoxazole ring, forming quinone derivatives .

Scientific Research Applications

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide with structurally or functionally related compounds, focusing on molecular features, receptor binding affinities, and applications.

Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Target Ki (nM) Reference
Target Compound Cyclohexanecarboxamide + 4-(5-methoxybenzoxazol-2-yl)benzyl ~380 (estimated) Hypothetical: 5-HT1A/CB2 N/A
N-(4-(Diethylamino)benzyl)-N-(p-tolyl)cyclohexanecarboxamide (Compound 63) Cyclohexanecarboxamide + diethylamino and p-tolyl substituents 393.5 CB2 (selective inverse agonist) CB2: 0.69 ± 0.07
WAY-100635 Cyclohexanecarboxamide + piperazinyl and pyridinyl groups 382.5 5-HT1A antagonist 5-HT1A: 0.2–1.0
18F-FCWAY Radiolabeled cyclohexanecarboxamide with fluoromethyl and piperazinyl groups 434.4 5-HT1A PET imaging High affinity
N-((3s,5s,7s)-Adamantan-1-yl)-N-(4-(diethylamino)benzyl)cyclohexanecarboxamide Adamantane and diethylamino substituents on cyclohexanecarboxamide 423.5 Not specified N/A

Key Observations:

Receptor Selectivity: The target compound’s benzoxazole group distinguishes it from WAY-100635 and 18F-FCWAY, which prioritize piperazinyl motifs for 5-HT1A binding. The absence of a basic nitrogen (e.g., piperazine) in the target compound may reduce 5-HT1A affinity but could enhance selectivity for other targets, such as CB2 receptors . Compound 63 (CB2 Ki = 0.69 nM) demonstrates that cyclohexanecarboxamides with lipophilic substituents (e.g., diethylamino) exhibit strong CB2 inverse agonism, suggesting the target compound’s benzoxazole group might similarly engage CB2 receptors .

Structural Modifications and Bioactivity: Substitution at the benzyl position significantly impacts activity.

Applications in Imaging: Radiolabeled analogs like 18F-FCWAY and 18F-Mefway emphasize the utility of cyclohexanecarboxamides in PET imaging. The target compound’s methoxy group could be leveraged for radiolabeling (e.g., 11C-methoxy) to develop novel imaging probes .

Biological Activity

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzoxazole ring system, which is known for its diverse biological activities. The presence of the methoxy group at the 5-position enhances its pharmacological profile by potentially increasing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of benzoxazole exhibit significant anticancer properties. For instance, compounds containing benzoxazole structures have been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.

Table 1: Cytotoxicity of Benzoxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
H-Box[(2-OMe-4-NMe2)Ph]-OMeMDA-MB-2315.2Cell cycle arrest
H-Box[(2-F)Ph]-OMeA5497.0Apoptosis via mitochondrial pathway

The specific mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has also been documented. Studies have shown that certain compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundEscherichia coliTBD
H-Box(4Q)-OMeBacillus subtilis1050
H-Box(2PyBr)-OMePichia pastoris352

The minimal inhibitory concentrations (MICs) indicate that while some derivatives show promising activity, the efficacy may vary significantly based on structural modifications.

Case Studies

  • Case Study: Apoptotic Mechanisms
    In a study evaluating the apoptotic effects of benzoxazole derivatives on HeLa cells, it was found that compounds similar to this compound significantly induced apoptotic cell death. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating cell cycle arrest and subsequent apoptosis.
  • Case Study: Antimicrobial Efficacy
    Another investigation focused on the antibacterial properties of various benzoxazole derivatives against Staphylococcus aureus and E. coli. Compounds were screened for their MIC values, revealing that some derivatives displayed effective antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide, and how is its structural integrity validated?

  • Answer : Synthesis typically involves coupling a cyclohexanecarboxylic acid derivative (e.g., acyl chloride) with a benzoxazole-containing amine intermediate. For example, amide bond formation under Schotten-Baumann conditions or using coupling agents like EDCI/HOBt . Critical analytical techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, as demonstrated in cyclohexanecarboxamide derivatives .
  • X-ray crystallography : Resolves crystal packing and molecular conformation (e.g., chair conformation of cyclohexane) .
  • Mass spectrometry (MS) : Validates molecular weight via ESI or EI methods .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, as seen in studies of analogous carboxamides . Key interactions include:

  • Intramolecular hydrogen bonds (e.g., N–H⋯O) forming pseudo-six-membered rings.
  • Intermolecular interactions : Classical (N–H⋯N) and non-classical (C–H⋯O/F) hydrogen bonds, often creating centrosymmetric dimers .
  • π-π stacking : Between aromatic benzoxazole and phenyl groups .

Advanced Research Questions

Q. How do structural modifications at the benzoxazole moiety impact binding affinity to neurological targets like 5-HT1A receptors?

  • Answer : Comparative studies using radiolabeled analogs (e.g., 18F-Mefway vs. 18F-FCWAY) reveal that substituents on the benzoxazole ring (e.g., methoxy groups) modulate receptor affinity and pharmacokinetics . Methodologies include:

  • Radioligand binding assays : To quantify receptor affinity (Ki values).
  • PET imaging : Evaluates in vivo receptor occupancy and brain penetration .
  • SAR analysis : Systematic substitution (e.g., halogenation, methoxy positioning) to optimize selectivity .

Q. What challenges arise in comparing pharmacokinetic profiles of structurally similar 5-HT1A ligands, and how are they mitigated?

  • Answer : Key challenges include metabolic instability and blood-brain barrier (BBB) penetration. Strategies involve:

  • Radiolabeling with 18F : Enables real-time tracking via PET imaging .
  • LC-MS/MS : Quantifies metabolites in plasma/brain homogenates.
  • Computational modeling : Predicts logP, BBB permeability, and metabolic hotspots .

Q. In crystallographic studies, how do space group symmetry and unit cell parameters influence molecular conformation analysis?

  • Answer : Space groups (e.g., triclinic ) and unit cell parameters (a, b, c, α, β, γ) define molecular packing. For example, in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, the triclinic system accommodates chair conformations of cyclohexane via specific hydrogen-bonding networks . Refinement tools like SHELXL ( ) optimize atomic displacement parameters (ADPs) and resolve disorder .

Q. How can synthetic byproducts or isomers be systematically identified and resolved during scale-up?

  • Answer :

  • HPLC-PDA/MS : Detects and quantifies impurities.
  • Chiral chromatography : Resolves enantiomers if stereocenters are present.
  • Recrystallization : Selects solvents (e.g., methanol/ethyl acetate) to isolate pure crystalline forms .

Methodological Considerations

  • Contradiction Handling : For conflicting data (e.g., receptor binding studies), cross-validate results using orthogonal assays (e.g., SPR vs. radioligand binding) .
  • Software Tools : Use SHELX suite for crystallographic refinement and Gaussian for DFT-based conformational analysis.

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